Cas no 1134334-43-2 (5-Ethoxy-1-propyl-1H-indole-3-carbaldehyde)

5-Ethoxy-1-propyl-1H-indole-3-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 5-Ethoxy-1-propyl-1H-indole-3-carbaldehyde
- STK504694
-
- MDL: MFCD12027457
- インチ: 1S/C14H17NO2/c1-3-7-15-9-11(10-16)13-8-12(17-4-2)5-6-14(13)15/h5-6,8-10H,3-4,7H2,1-2H3
- InChIKey: JYDKVFPUDYMXFR-UHFFFAOYSA-N
- ほほえんだ: O(CC)C1C=CC2=C(C=1)C(C=O)=CN2CCC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 257
- トポロジー分子極性表面積: 31.2
5-Ethoxy-1-propyl-1H-indole-3-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E262060-250mg |
5-Ethoxy-1-propyl-1H-indole-3-carbaldehyde |
1134334-43-2 | 250mg |
$ 275.00 | 2022-06-05 | ||
Chemenu | CM246738-1g |
5-Ethoxy-1-propyl-1H-indole-3-carbaldehyde |
1134334-43-2 | 95%+ | 1g |
$296 | 2023-02-03 | |
A2B Chem LLC | AI09425-500mg |
5-Ethoxy-1-propyl-1h-indole-3-carbaldehyde |
1134334-43-2 | >95% | 500mg |
$467.00 | 2024-04-20 | |
Ambeed | A416317-1g |
5-Ethoxy-1-propyl-1H-indole-3-carbaldehyde |
1134334-43-2 | 97% | 1g |
$267.0 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1400246-250mg |
5-Ethoxy-1-propyl-1H-indole-3-carbaldehyde |
1134334-43-2 | 97% | 250mg |
¥1296.00 | 2024-08-09 | |
TRC | E262060-500mg |
5-Ethoxy-1-propyl-1H-indole-3-carbaldehyde |
1134334-43-2 | 500mg |
$ 450.00 | 2022-06-05 | ||
TRC | E262060-1000mg |
5-Ethoxy-1-propyl-1H-indole-3-carbaldehyde |
1134334-43-2 | 1g |
$ 720.00 | 2022-06-05 | ||
Matrix Scientific | 038803-500mg |
5-Ethoxy-1-propyl-1H-indole-3-carbaldehyde |
1134334-43-2 | 500mg |
$189.00 | 2023-09-09 | ||
abcr | AB406683-500mg |
5-Ethoxy-1-propyl-1H-indole-3-carbaldehyde; . |
1134334-43-2 | 500mg |
€269.00 | 2025-02-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1400246-1g |
5-Ethoxy-1-propyl-1H-indole-3-carbaldehyde |
1134334-43-2 | 97% | 1g |
¥3024.00 | 2024-08-09 |
5-Ethoxy-1-propyl-1H-indole-3-carbaldehyde 関連文献
-
Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
-
Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
-
Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
-
Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
5-Ethoxy-1-propyl-1H-indole-3-carbaldehydeに関する追加情報
Recent Advances in the Study of 5-Ethoxy-1-propyl-1H-indole-3-carbaldehyde (CAS: 1134334-43-2)
5-Ethoxy-1-propyl-1H-indole-3-carbaldehyde (CAS: 1134334-43-2) is a synthetic indole derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential pharmacological properties. Recent studies have explored its role as a key intermediate in the synthesis of bioactive compounds and its direct biological activities. This research brief aims to summarize the latest findings related to this compound, highlighting its synthesis, applications, and mechanistic insights.
The compound's structural features, including the ethoxy and propyl substituents on the indole core, make it a versatile scaffold for drug discovery. Researchers have utilized 5-Ethoxy-1-propyl-1H-indole-3-carbaldehyde as a precursor in the synthesis of novel indole-based molecules with potential anticancer, anti-inflammatory, and antimicrobial activities. A recent study published in the Journal of Medicinal Chemistry demonstrated its efficacy in inhibiting specific kinase pathways involved in cancer cell proliferation.
In addition to its role as a synthetic intermediate, 5-Ethoxy-1-propyl-1H-indole-3-carbaldehyde has been investigated for its direct biological effects. A 2023 study in Bioorganic & Medicinal Chemistry Letters reported that this compound exhibits moderate inhibitory activity against certain bacterial strains, suggesting its potential as an antimicrobial agent. The study also highlighted the importance of the aldehyde functional group in mediating these effects, providing a basis for further structural optimization.
Mechanistic studies have shed light on the compound's interactions with biological targets. For instance, molecular docking simulations revealed that 5-Ethoxy-1-propyl-1H-indole-3-carbaldehyde binds to the active site of a key enzyme involved in inflammatory responses, thereby modulating its activity. These findings were corroborated by in vitro assays, which showed a dose-dependent inhibition of the enzyme's function. Such insights are invaluable for the design of more potent and selective derivatives.
Despite these promising results, challenges remain in the development of 5-Ethoxy-1-propyl-1H-indole-3-carbaldehyde-based therapeutics. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. Recent advancements in formulation technologies, including nanoparticle-based delivery systems, offer potential solutions to these challenges. A 2024 study in Molecular Pharmaceutics explored the encapsulation of this compound in polymeric nanoparticles, demonstrating improved solubility and controlled release profiles.
In conclusion, 5-Ethoxy-1-propyl-1H-indole-3-carbaldehyde (CAS: 1134334-43-2) represents a promising candidate for further investigation in drug discovery and development. Its dual role as a synthetic intermediate and a bioactive molecule underscores its versatility and potential impact on the field. Future research should focus on optimizing its pharmacological properties and exploring its therapeutic applications in greater detail.
1134334-43-2 (5-Ethoxy-1-propyl-1H-indole-3-carbaldehyde) 関連製品
- 872857-61-9(1-(2-{1-2-(morpholin-4-yl)-2-oxoethyl-1H-indol-3-yl}-2-oxoacetyl)piperidine-4-carboxamide)
- 1806849-74-0(4-Cyano-6-(difluoromethyl)-2-(trifluoromethyl)pyridine-3-acetonitrile)
- 1504132-85-7(Methyl 3-amino-8-bromoimidazo[1,2-a]pyridine-2-carboxylate)
- 1807891-14-0(trans,rel-(1R,2S)-2-cyclopropylcyclopropan-1-amine hydrochloride)
- 13772-90-2(2-Cyano-5-fluoronaphthalene)
- 942206-14-6(4,6'-DIBROMO-[2,3']-BIPYRIDINE)
- 1391054-73-1(3-Des4-(2-Piperidinyl)ethoxybenzoyl-7-4-(2-Piperidinyl)ethoxybenzoyl Raloxifene (>90%))
- 689772-56-3(methyl 4-amino-3-(2-fluorophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate)
- 2228095-95-0(methyl 2-amino-2-(1-methyl-1H-indol-4-yl)acetate)
- 1152591-28-0(methyl 2-[3-(pyridin-3-yl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]acetate)
